molecular formula C17H32O2S B14256715 2,2,4,4,6,6,8,8-Octamethyl-7-(oxo-lambda~4~-sulfanylidene)nonan-3-one CAS No. 188776-07-0

2,2,4,4,6,6,8,8-Octamethyl-7-(oxo-lambda~4~-sulfanylidene)nonan-3-one

Katalognummer: B14256715
CAS-Nummer: 188776-07-0
Molekulargewicht: 300.5 g/mol
InChI-Schlüssel: NKPGWSLICHIULB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,4,4,6,6,8,8-Octamethyl-7-(oxo-lambda~4~-sulfanylidene)nonan-3-one is a complex organic compound with a unique structure that includes multiple methyl groups and a sulfur atom in a lambda4 oxidation state. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4,6,6,8,8-Octamethyl-7-(oxo-lambda~4~-sulfanylidene)nonan-3-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,2,4,4,6,6,8,8-octamethyl-3-nonanone with sulfur-containing reagents under controlled conditions to introduce the sulfur atom in the desired oxidation state .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as distillation or recrystallization to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,4,4,6,6,8,8-Octamethyl-7-(oxo-lambda~4~-sulfanylidene)nonan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Wissenschaftliche Forschungsanwendungen

2,2,4,4,6,6,8,8-Octamethyl-7-(oxo-lambda~4~-sulfanylidene)nonan-3-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2,4,4,6,6,8,8-Octamethyl-7-(oxo-lambda~4~-sulfanylidene)nonan-3-one involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the lambda4 oxidation state plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include redox reactions and covalent modifications of target molecules .

Eigenschaften

CAS-Nummer

188776-07-0

Molekularformel

C17H32O2S

Molekulargewicht

300.5 g/mol

IUPAC-Name

2,2,4,4,6,6,8,8-octamethyl-7-sulfinylnonan-3-one

InChI

InChI=1S/C17H32O2S/c1-14(2,3)12(18)16(7,8)11-17(9,10)13(20-19)15(4,5)6/h11H2,1-10H3

InChI-Schlüssel

NKPGWSLICHIULB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)C(C)(C)CC(C)(C)C(=S=O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.